BAY-728

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H28F3N5O2S |

|---|---|

分子量 |

507.6 g/mol |

IUPAC 名称 |

N-[(2S)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m0/s1 |

InChI 键 |

LXRBPWHQMGKMRT-SFHVURJKSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |

规范 SMILES |

CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

BAY-728: A Technical Profile of a Negative Control Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-728 is a chemical compound primarily utilized in biomedical research as a negative control for its potent and selective enantiomer, BAY-805, an inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3] Due to its significantly lower biological activity, this compound serves as an essential tool to differentiate the specific effects of USP21 inhibition by BAY-805 from any potential off-target or non-specific effects of the chemical scaffold.[1][4] This guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, or lack thereof, and its role in experimental design.

Core Concept: The Role of a Negative Control

In pharmacology and drug discovery, a negative control compound is structurally similar to an active compound but is biologically inactive or significantly less active against the target of interest. The use of a negative control like this compound is a critical component of rigorous scientific investigation, allowing researchers to validate that the observed biological effects of the active compound (BAY-805) are indeed due to its interaction with the intended target (USP21).[1]

Mechanism of Action: Characterized Inactivity

The primary "mechanism of action" of this compound is its designed lack of potent inhibitory activity against USP21.[4][5] BAY-805 and this compound are enantiomers, meaning they are mirror images of each other.[1] This stereochemical difference leads to a significant disparity in their ability to bind to and inhibit the active site of the USP21 enzyme. While BAY-805 is a highly potent inhibitor, this compound demonstrates substantially weaker activity.[1][4]

The following diagram illustrates the intended use of this compound as a negative control in experiments investigating the effects of BAY-805.

Comparative Biological Data

The stark difference in potency between BAY-805 and this compound against USP21 is the key characteristic that defines this compound as a negative control. The following table summarizes the available quantitative data.

| Compound | Target | Assay Type | IC50 | Reference |

| BAY-805 | USP21 | HTRF Assay | < 10 nM | [4][5] |

| USP21 | Ub-Rhodamine Assay | < 10 nM | [4] | |

| This compound | USP21 | HTRF Assay | > 12 µM | [4][5] |

| USP21 | Ub-Rhodamine Assay | > 12 µM | [4] |

Signaling Pathway Context

BAY-805, the active enantiomer, has been shown to enhance the NF-κB signaling pathway by inhibiting USP21.[1] USP21 is known to deubiquitinate and thereby inactivate components of the NF-κB pathway. Inhibition of USP21 by BAY-805 therefore leads to increased NF-κB activity. In contrast, this compound is expected to have a negligible effect on this pathway due to its poor inhibition of USP21.

The following diagram illustrates the differential effects of BAY-805 and this compound on the NF-κB signaling pathway.

Experimental Protocols

The primary publication by Göricke et al. (2023) describes the key experiments used to characterize BAY-805 and this compound.[1] Below are summaries of the methodologies.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: A biochemical assay to measure the inhibition of USP21's deubiquitinase activity.

-

Methodology: Recombinant USP21 is incubated with a ubiquitin-GST substrate. The reaction is detected using an anti-GST antibody labeled with a donor fluorophore and a ubiquitin-binding protein labeled with an acceptor fluorophore. Deubiquitination by USP21 leads to a decrease in the HTRF signal. The inhibitory effect of compounds is measured by their ability to prevent this decrease.

-

Use of this compound: this compound is tested in parallel with BAY-805 to demonstrate its lack of significant inhibition at concentrations where BAY-805 is highly active.

Ubiquitin-Rhodamine 110 Assay

-

Principle: A fluorescence-based biochemical assay to measure deubiquitinase activity.

-

Methodology: USP21 is incubated with a di-ubiquitin-rhodamine 110 substrate. Cleavage of the substrate by USP21 releases rhodamine 110, which is highly fluorescent. The rate of fluorescence increase is proportional to enzyme activity.

-

Use of this compound: Used to confirm the low inhibitory potency of this compound against USP21 compared to BAY-805.

Cellular Thermal Shift Assay (CETSA)

-

Principle: An assay to confirm target engagement in a cellular context. Ligand binding to a target protein stabilizes it against thermal denaturation.

-

Methodology: Cells are treated with the compound of interest (e.g., BAY-805 or this compound) or vehicle. The cells are then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.

-

Use of this compound: Demonstrates that BAY-805, but not this compound, stabilizes USP21 in cells, confirming specific target engagement by the active compound.

Conclusion

This compound has no significant, specific mechanism of action. Its utility is derived from its structural similarity to and stereochemical relationship with the potent USP21 inhibitor, BAY-805, combined with its substantially lower biological activity. As such, this compound is an indispensable tool for researchers studying the biological consequences of USP21 inhibition, enabling them to confidently attribute the effects of BAY-805 to its intended target. The use of this compound in parallel with BAY-805 is a hallmark of rigorous pharmacological investigation.

References

- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BAY-805 | Structural Genomics Consortium [thesgc.org]

- 5. eubopen.org [eubopen.org]

The Enantiomeric Probe: A Technical Guide to the Structure and Chemical Properties of BAY-728

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of ubiquitin research and drug discovery, the use of chemical probes to elucidate the function of deubiquitinating enzymes (DUBs) is paramount. BAY-805 has been identified as a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), a key regulator in various cellular signaling pathways implicated in cancer and immune responses.[1][2] As a crucial component of rigorous scientific investigation, the validation of findings from chemical probes necessitates the use of a structurally similar but biologically inactive control. BAY-728 serves as this essential negative control for BAY-805, being its less potent enantiomer.[1][3] This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, offering researchers the foundational knowledge required for its effective use in experimental settings.

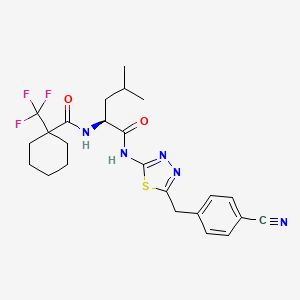

Chemical Structure and Properties

This compound is the (S)-enantiomer corresponding to the potent (R)-enantiomer USP21 inhibitor, BAY-805.[4] The fundamental chemical characteristics of this compound are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈F₃N₅O₂S | --INVALID-LINK-- |

| Molecular Weight | 507.58 g/mol | --INVALID-LINK-- |

| IUPAC Name | (S)-N-(5-((4-cyanobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((1-(trifluoromethyl)cyclohexyl)formamido)-3-methylbutanamide | N/A |

| Stereochemistry | (S)-enantiomer | --INVALID-LINK-- |

| Physical Form | Solid | N/A |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

As the biologically less active enantiomer, this compound exhibits significantly lower inhibitory activity against USP21 compared to BAY-805. This differential activity is critical for its function as a negative control.

Table 2: In Vitro Inhibitory Activity against USP21

| Compound | Assay | IC₅₀ (nM) | Reference |

| This compound | hUSP21 (HTRF) | 12600 | --INVALID-LINK-- |

| This compound | hUSP21 (Ub-Rhodamine) | 16200 | --INVALID-LINK-- |

| BAY-805 | hUSP21 (HTRF) | 6 | --INVALID-LINK-- |

| BAY-805 | hUSP21 (Ub-Rhodamine) | 2 | --INVALID-LINK-- |

Table 3: Biophysical and Cellular Target Engagement

| Compound | Method | Parameter | Value | Reference |

| This compound | Surface Plasmon Resonance (SPR) | K_d (nM) | 8686 | --INVALID-LINK-- |

| This compound | Cellular Thermal Shift Assay (CETSA) | EC₅₀ (nM) | >10000 | --INVALID-LINK-- |

| This compound | NF-κB Reporter Assay | EC₅₀ (nM) | >10000 | --INVALID-LINK-- |

| BAY-805 | Surface Plasmon Resonance (SPR) | K_d (nM) | 2.2 | --INVALID-LINK-- |

| BAY-805 | Cellular Thermal Shift Assay (CETSA) | EC₅₀ (nM) | ~95 | --INVALID-LINK-- |

| BAY-805 | NF-κB Reporter Assay | EC₅₀ (nM) | 17 | --INVALID-LINK-- |

Experimental Protocols

The following sections detail the methodologies used to characterize this compound and its active enantiomer, BAY-805.

Synthesis of this compound

The synthesis of this compound follows a similar route to that of BAY-805, with the key difference being the use of Boc-L-leucine instead of Boc-D-leucine in the initial amide coupling step to establish the (S)-stereochemistry.[1] The general synthetic scheme is as follows:

Caption: Synthetic workflow for this compound.

-

Preparation of the Thiadiazole Core: 4-cyanophenylacetonitrile is reacted with thiosemicarbazide in trifluoroacetic acid (TFA) to form 4-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzonitrile.

-

First Amide Coupling: The resulting aminothiadiazole is coupled with Boc-L-leucine using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

-

Boc Deprotection: The Boc protecting group is removed using 4N hydrochloric acid in dioxane.

-

Second Amide Coupling: The deprotected amine is then coupled with 1-(trifluoromethyl)cyclohexanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxybenzotriazole (B26582) (HOBt), and DIPEA in DMF to yield the final product, this compound.[1]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the inhibitory activity of compounds on the deubiquitinating activity of USP21.

-

Principle: The HTRF assay is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. For USP21 activity, a ubiquitin substrate is labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., a quencher or another fluorophore). In the intact substrate, FRET occurs. Upon cleavage by USP21, the donor and acceptor are separated, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant human USP21 (hUSP21) is incubated with the test compound (this compound or BAY-805) at various concentrations in an appropriate assay buffer.

-

The HTRF ubiquitin substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at room temperature for a defined period.

-

The fluorescence is read on an HTRF-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is determined relative to a no-enzyme control (100% inhibition) and a DMSO vehicle control (0% inhibition).

-

IC₅₀ values are calculated from the dose-response curves.

-

Ubiquitin-Rhodamine Assay

This is a fluorescence-based assay to measure the enzymatic activity of DUBs.

-

Principle: The substrate consists of ubiquitin C-terminally linked to rhodamine 110, which is a quenched fluorophore in this form. Cleavage of the amide bond by a DUB releases the rhodamine 110, resulting in a significant increase in fluorescence.

-

Protocol Outline:

-

hUSP21 is pre-incubated with varying concentrations of the test compound in assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, 2 mM β-mercaptoethanol, 0.05% CHAPS).[5]

-

The reaction is initiated by the addition of the Ubiquitin-Rhodamine 110 substrate.[5]

-

The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6]

-

The initial reaction rates are calculated, and the percent inhibition is determined.

-

IC₅₀ values are derived from the concentration-response curves.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a small molecule and a protein.

-

Principle: A protein (ligand) is immobilized on a sensor chip surface. A solution containing the small molecule (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response in resonance units (RU).

-

Protocol Outline:

-

Recombinant hUSP21 is immobilized on a suitable sensor chip (e.g., a CM5 chip via amine coupling).

-

A series of concentrations of the test compound are injected over the sensor surface.

-

The association and dissociation phases are monitored in real-time.

-

The sensor surface is regenerated between injections if necessary.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).[7]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a compound in a cellular environment.

-

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.[8]

-

Protocol Outline:

-

Intact cells (e.g., HEK293T) are incubated with the test compound or vehicle control.

-

The cells are heated to a range of temperatures to generate a melt curve, or to a single, optimized temperature for isothermal dose-response experiments.

-

The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble USP21 in the supernatant is quantified, typically by Western blotting or a more high-throughput method like an AlphaScreen or a HiBiT-based assay.[9]

-

For melt curves, the amount of soluble protein is plotted against temperature. For isothermal dose-response, the amount of soluble protein is plotted against the compound concentration to determine the EC₅₀ of target engagement.

-

Signaling Pathways

USP21 is known to regulate several key signaling pathways. The potent inhibition of USP21 by BAY-805, and the lack thereof by this compound, makes these compounds valuable tools for studying the downstream consequences of USP21 activity.

NF-κB Signaling Pathway

USP21 negatively regulates the NF-κB pathway by deubiquitinating RIP1 (Receptor-Interacting Protein 1).[1] Inhibition of USP21 by BAY-805 leads to increased RIP1 ubiquitination and subsequent activation of the NF-κB pathway.[1]

Caption: Role of USP21 and BAY-805/BAY-728 in NF-κB signaling.

Other Implicated Signaling Pathways

Literature suggests that USP21 is also involved in other critical cancer-related pathways, although the direct effects of BAY-805 have been less extensively characterized in these contexts.

Caption: Overview of other signaling pathways potentially regulated by USP21.

Conclusion

This compound is an indispensable tool for researchers working with its active enantiomer, BAY-805, to probe the function of USP21. Its structural similarity, coupled with its significantly reduced biological activity, provides the necessary rigor for validating that the observed cellular and biochemical effects of BAY-805 are indeed due to the specific inhibition of USP21. This guide provides the essential structural, chemical, and methodological information to facilitate the appropriate and effective use of this compound as a negative control in ubiquitin research.

References

- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. scribd.com [scribd.com]

- 4. bayer.com [bayer.com]

- 5. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling BAY-805: A Potent and Selective USP21 Inhibitor and its Negative Control BAY-728

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of BAY-805, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3] Also detailed is its less active enantiomer, BAY-728, which serves as a valuable negative control for in-vitro and cellular studies.[2][4] This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize these chemical probes to investigate the biological functions of USP21.

Discovery and Rationale

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that has emerged as a promising therapeutic target in oncology due to its role in tumor development and growth.[3][5] To explore the therapeutic potential of inhibiting USP21, a high-throughput screening of approximately 4 million compounds from the Bayer compound library was conducted.[2] This screening led to the identification of a hit compound which, following structure-based optimization, yielded the potent and selective USP21 inhibitor, BAY-805.[2][3]

BAY-805 is a non-covalent inhibitor with low nanomolar affinity for USP21 and exhibits high selectivity over other DUBs, kinases, and proteases.[1][2][3] Its discovery provides a valuable tool for dissecting the complex cellular pathways regulated by USP21.[1][2]

Chemical Synthesis

A modular and efficient four-step linear synthesis was developed for BAY-805 and its enantiomer this compound.[1][2] This synthetic route is amenable to parallel synthesis, which facilitated the rapid optimization of the initial screening hit.

The general synthetic approach involves the preparation of a key building block followed by a series of coupling and deprotection steps.[2] The synthesis of the negative control, this compound, follows an analogous route using the corresponding enantiomeric starting material.[2]

Quantitative Biological Data

The biological activity of BAY-805 and this compound has been extensively characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Biochemical Activity of BAY-805 and this compound

| Compound | Target | Assay | IC50 (nM) | Kd (nM) |

| BAY-805 | hUSP21 | HTRF | 6 | - |

| hUSP21 | Ub-Rhodamine | 2 | - | |

| hUSP21 | SPR | - | 2.2 | |

| This compound | hUSP21 | HTRF | 12600 | - |

| hUSP21 | Ub-Rhodamine | 16200 | - | |

| hUSP21 | SPR | - | 8686 |

Data sourced from references:[6][7][8]

Table 2: Cellular Activity of BAY-805

| Compound | Assay | Cell Line | EC50 (nM) |

| BAY-805 | NF-κB Activation | HEK293T | 17 |

Data sourced from reference:[6]

Signaling Pathway and Mechanism of Action

USP21 is known to negatively regulate the NF-κB signaling pathway by deubiquitinating Receptor-Interacting Protein 1 (RIP1).[1][2] Inhibition of USP21 by BAY-805 prevents the deubiquitination of RIP1, leading to its accumulation in a K63-ubiquitinated state. This, in turn, promotes the activation of the NF-κB pathway, resulting in the expression of downstream target genes.[1][2]

Caption: USP21-mediated deubiquitination of RIP1 and its inhibition by BAY-805.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Throughput Screening (HTS) and Biochemical Assays

HTRF (Homogeneous Time-Resolved Fluorescence) Assay: The inhibitory activity of compounds on USP21 was determined using a biochemical HTRF assay.[2] The assay measures the cleavage of a ubiquitin-probe by USP21. Inhibition of this cleavage results in a change in the FRET signal.

Ub-Rhodamine Assay: This assay also measures the deubiquitinating activity of USP21.[7] It utilizes a ubiquitin-rhodamine 110 substrate, where cleavage by USP21 releases the fluorescent rhodamine 110, leading to an increase in fluorescence intensity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bayer.com [bayer.com]

- 8. eubopen.org [eubopen.org]

The Role of Ubiquitin-Specific Protease 21 (USP21) in Cancer Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating a multitude of cellular processes by removing ubiquitin from target proteins, thereby influencing their stability, localization, and activity. Emerging evidence has implicated USP21 as a critical modulator of various cancer signaling pathways, with its expression and activity being dysregulated in numerous malignancies. This technical guide provides an in-depth exploration of the multifaceted role of USP21 in cancer, detailing its involvement in key signaling cascades, summarizing quantitative data on its expression and the effects of its modulation, and providing detailed protocols for essential experimental procedures. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in oncology research and the pursuit of novel therapeutic strategies targeting the ubiquitin system.

USP21 in Core Cancer Signaling Pathways

USP21 has been shown to interact with and deubiquitinate a diverse array of substrate proteins, thereby influencing several signaling pathways critical to cancer development and progression. Its role can be context-dependent, acting as either an oncogene or a tumor suppressor in different cancer types.

Hippo Signaling Pathway

In the context of the Hippo pathway, USP21 has been identified as a regulator of YAP/TAZ activity. It achieves this by controlling the stability of MARK (Microtubule Affinity Regulating Kinase), which is an upstream kinase that promotes Hippo signaling.[1] By deubiquitinating and stabilizing MARK, USP21 enhances Hippo pathway activity, leading to the phosphorylation and cytoplasmic retention of the oncogenic transcriptional co-activators YAP and TAZ.[1] Therefore, in this context, USP21 can function as a tumor suppressor.

References

BAY-728: A Technical Guide to its Role as a Negative Control in NF-κB Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide elucidates the role of BAY-728 in the context of research on the nuclear factor-kappa B (NF-κB) signaling pathway. Contrary to potential misconceptions, this compound is not an active inhibitor of the NF-κB pathway. Instead, it serves as a crucial experimental tool: a negative control for its potent and selective enantiomer, BAY-805. BAY-805 is an inhibitor of the Ubiquitin-Specific Protease 21 (USP21), an enzyme that has been identified as a regulator of the NF-κB signaling cascade.[1][2][3] This guide will detail the relationship between USP21 and the NF-κB pathway, the mechanism of action of BAY-805, and the essential function of this compound in validating these findings.

The Role of USP21 in the NF-κB Pathway

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a significant role in various cellular processes, including the regulation of inflammatory and immune responses.[1] One of its key functions is the modulation of the NF-κB pathway. The NF-κB family of transcription factors are critical mediators of inflammation, immunity, cell proliferation, and survival. Their activity is tightly controlled, and dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.

USP21 has been shown to negatively regulate the NF-κB pathway by deubiquitinating key signaling components, which ultimately suppresses NF-κB activation. Therefore, inhibition of USP21 is expected to lead to an enhancement or activation of NF-κB signaling.

BAY-805: A Potent and Selective USP21 Inhibitor

BAY-805 has been identified as a first-in-class, potent, and selective non-covalent inhibitor of USP21.[1][2][3] Through high-throughput screening and structure-based optimization, BAY-805 was developed as a high-quality chemical probe to investigate the complex biology of USP21.[1][3] Studies have demonstrated that by inhibiting USP21, BAY-805 leads to a strong activation of the NF-κB pathway in cell-based reporter assays.[1][3] This makes BAY-805 a valuable tool for studying the downstream consequences of USP21 inhibition and its therapeutic potential.

This compound: The Inactive Enantiomer and Essential Negative Control

This compound is the less potent enantiomer of BAY-805.[3][4] In drug discovery and chemical biology, enantiomers are pairs of molecules that are mirror images of each other. While they have the same chemical formula, their three-dimensional arrangement is different, which can lead to vastly different biological activities. This is the case for BAY-805 and this compound.

Quantitative Data: BAY-805 vs. This compound

The differential activity of BAY-805 and this compound is evident in their biochemical and cellular assay data. The following table summarizes the key quantitative metrics for both compounds.

| Compound | Target | Assay Type | IC50/EC50 | Reference |

| BAY-805 | USP21 | HTRF Assay | < 10 nM | [2] |

| USP21 | Ub-Rhodamine Assay | < 10 nM | [2] | |

| NF-κB Activation | Cell-based Reporter Assay | 17 nM (EC50) | [6] | |

| USP21 Target Engagement | HiBiT based CETSA | 95 nM (EC50) | [2] | |

| This compound | USP21 | HTRF/Ub-Rhodamine Assays | > 12 µM | [2] |

Signaling Pathway and Experimental Logic

To visually represent the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway in the context of USP21 inhibition and the logical relationship between BAY-805 and this compound in experimental design.

Experimental Protocols

While specific, detailed protocols are proprietary to the developing institutions, the general methodologies for the key experiments cited can be outlined as follows:

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Inhibition

-

Principle: This is a proximity-based assay that measures the enzymatic activity of USP21. A biotinylated ubiquitin substrate and a europium-labeled antibody are used. Cleavage of the substrate by USP21 results in a loss of the HTRF signal.

-

General Protocol:

-

Recombinant human USP21 enzyme is incubated with varying concentrations of the test compounds (BAY-805 or this compound).

-

The ubiquitin substrate is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the HTRF detection reagents are added.

-

The fluorescence is read at two different wavelengths, and the ratio is calculated to determine the degree of inhibition.

-

IC50 values are determined by plotting the percent inhibition against the compound concentration.

-

2. Ubiquitin-Rhodamine 110 Assay

-

Principle: This assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110, which is non-fluorescent until cleaved by a DUB.

-

General Protocol:

-

USP21 enzyme is pre-incubated with the test compounds.

-

The Ubiquitin-Rhodamine 110 substrate is added.

-

The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated, and the percent inhibition is determined for each compound concentration to derive the IC50 value.

-

3. NF-κB Reporter Gene Assay

-

Principle: This cell-based assay measures the transcriptional activity of NF-κB. Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element.

-

General Protocol:

-

A suitable cell line (e.g., HEK293T) is transiently or stably transfected with the NF-κB reporter construct.

-

The cells are seeded into microplates and treated with a range of concentrations of BAY-805, this compound, or a vehicle control.

-

After an appropriate incubation period, the cells are lysed.

-

The reporter enzyme activity is measured using a luminometer or spectrophotometer.

-

EC50 values for NF-κB activation are calculated from the dose-response curves.

-

4. Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is used to verify target engagement in a cellular context. The binding of a ligand (e.g., BAY-805) to its target protein (USP21) often increases the thermal stability of the protein.

-

General Protocol:

-

Intact cells are treated with the test compound or vehicle.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble USP21 remaining at each temperature is quantified by a method such as Western blotting or a tag-based detection system (e.g., HiBiT).

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Conclusion

References

- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BAY-805 | Structural Genomics Consortium [thesgc.org]

- 3. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|COA [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Investigating the Biology of USP21 with Chemical Probes

This guide provides a comprehensive overview of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in a multitude of cellular processes and disease states. We delve into its biological functions, its role in key signaling pathways, and the chemical probes available to investigate its activity. Detailed experimental protocols and data are presented to equip researchers with the necessary tools to explore USP21 as a potential therapeutic target.

Introduction to USP21 Biology

Ubiquitin-Specific Protease 21 (USP21) is a member of the largest subfamily of DUBs, the ubiquitin-specific proteases.[1] DUBs counteract the process of ubiquitination by removing ubiquitin molecules from substrate proteins, thereby regulating protein stability, localization, and activity.[1][2]

Structure and Catalytic Activity: The structure of USP21 is relatively simple, featuring an intrinsically disordered N-terminal region and a C-terminal catalytic domain that contains the active site cysteine (C221).[1][3] USP21 exhibits broad substrate specificity, cleaving various ubiquitin chain linkages, including K27-, K48-, and K63-linked chains, as well as monoubiquitin.[1] This promiscuity allows it to regulate a wide array of cellular substrates.[1]

Subcellular Localization: USP21 is found in both the cytoplasm and the nucleus.[1] In the cytoplasm, it has been observed to associate with microtubules and centrosomes.[1][4] Its nuclear presence is supported by the identification of several nuclear substrates, such as histone H2A.[1][5]

Key Biological Functions and Substrates: USP21 is a critical regulator in numerous cellular pathways. Its first identified substrate was monoubiquitylated histone H2A, implicating it in epigenetic regulation and transcriptional control.[1][5] Since then, its substrate repertoire has expanded significantly, revealing its involvement in:

-

Cancer Progression: USP21 can act as either an oncoprotein or a tumor suppressor depending on the cellular context.[6] It has been shown to deubiquitinate and stabilize key proteins involved in cancer, such as MEK2, GATA3, FoxM1, and EZH2.[6][7]

-

Immune Response: USP21 negatively regulates the innate immune response by deubiquitinating and inactivating critical signaling molecules like RIG-I and STING.[6] It also plays a role in adaptive immunity by stabilizing transcription factors like GATA3 and FOXP3, which are essential for T-cell function.[6][8]

-

Signal Transduction: As detailed below, USP21 modulates several major signaling pathways, including NF-κB, MAPK/ERK, Wnt, and Hippo.[6][9]

-

Mitochondrial Function: Recent studies have shown that USP21 is critical for the expression of genes and proteins involved in mitochondrial function and regulates oxidative phosphorylation in cancer cells.[10]

USP21 in Core Signaling Pathways

USP21 is a key regulator of multiple signaling cascades that are fundamental to cell growth, proliferation, and apoptosis.[9] Its deubiquitinating activity on specific components of these pathways can either activate or inhibit signaling, making it a crucial node in cellular regulation.

NF-κB Signaling

USP21 has a complex, context-dependent role in NF-κB signaling. It can act as a negative regulator by deubiquitinating and inactivating Receptor-Interacting Protein 1 (RIP1), a key upstream activator of the NF-κB pathway.[11][12] Conversely, other studies suggest USP21 can enhance NF-κB activity by stabilizing IL-33, which in turn promotes the transcription of the p65 subunit of NF-κB.[6]

MAPK/ERK Pathway

In the context of cancer, particularly hepatocellular carcinoma, USP21 has been shown to positively regulate the MAPK/ERK pathway.[6] It directly interacts with and stabilizes MEK2 by removing K48-linked polyubiquitin (B1169507) chains, preventing its degradation and thus promoting downstream ERK activation.[6] Additionally, USP21 can promote the expression of MAPK1 (ERK2) by stabilizing the transcription factor GATA3.[6]

Other Key Pathways

-

Wnt/β-catenin Signaling: USP21 enhances Wnt signaling by deubiquitinating and stabilizing the long isoform of TCF7, a key transcription factor in this pathway.[6][8]

-

Hippo Signaling: The role of USP21 in Hippo signaling is complex. One study suggests it can suppress tumor growth by deubiquitinating and stabilizing MARK proteins, which in turn restrict the activity of the oncogenic effectors YAP/TAZ.[6][13]

Chemical Probes for USP21 Interrogation

Chemical probes are potent, selective, and cell-active small molecules that enable the interrogation of a protein's function in biological systems. The development of high-quality chemical probes for USP21 has been a recent breakthrough, providing invaluable tools for researchers.

BAY-805: A Potent and Selective USP21 Inhibitor

BAY-805 is the first-in-class, highly potent, and selective non-covalent inhibitor of USP21.[11][14] It serves as a valuable chemical probe to dissect the complex biology of USP21.[11][15] Its discovery and characterization have enabled the validation of USP21's role in cellular pathways, such as the NF-κB pathway, where its inhibition leads to pathway activation.[11]

Other Reported Modulators

Prior to the development of BAY-805, other compounds were reported to inhibit USP21, including disulfiram (B1670777) and 6-thioguanine. However, these compounds exhibit low affinity (in the micromolar range) and lack the selectivity required for a high-quality chemical probe.[11][15]

Quantitative Data for USP21 Chemical Probes

The following table summarizes the key quantitative data for the USP21 chemical probe BAY-805 and its corresponding negative control, BAY-728 (the less potent enantiomer).

| Compound | Target | Assay Type | IC50 / Kd | Cellular Target Engagement (CETSA ΔT) | Cellular Potency (NF-κB Reporter) | Reference |

| BAY-805 (21) | hUSP21 | HTRF | 12.6 nM | ~4 °C | Strong Activation | [3][11][15] |

| hUSP21 | Ub-Rhodamine | 16.2 nM | [3] | |||

| hUSP21 | SPR | Kd = 2.2 nM | [3] | |||

| This compound (22) | hUSP21 | HTRF | >25000 nM | No significant shift | No Activation | [3][11][15] |

| hUSP21 | Ub-Rhodamine | >25000 nM | [3] | |||

| hUSP21 | SPR | Kd = 8686 nM | [3] |

Experimental Protocols for Studying USP21

A variety of assays are employed to characterize the activity of USP21 and the efficacy of its inhibitors.

Biochemical Assays for DUB Activity

These assays directly measure the enzymatic activity of purified USP21 protein.

Protocol: Fluorogenic DUB Assay (Ub-AMC)

This assay uses a synthetic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), where the fluorescent AMC group is quenched.[16][17] Cleavage by USP21 releases free AMC, resulting in a measurable increase in fluorescence.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT).[4] Prepare serial dilutions of the test inhibitor (e.g., BAY-805) in DMSO, with a final DMSO concentration kept constant across all wells (e.g., <1%).

-

Enzyme/Inhibitor Incubation: In a 96-well plate, add purified USP21 enzyme to the assay buffer. Add the test inhibitor or DMSO (vehicle control) and pre-incubate for 15-30 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add Ub-AMC substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorimeter capable of excitation at ~350 nm and emission detection at ~460 nm.[16][17] Monitor the increase in fluorescence over time (kinetic read).

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Assays for Target Engagement

These methods confirm that a chemical probe directly binds to its intended target within a complex biological system.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding.[11][14]

-

Cell Treatment: Culture cells (e.g., HEK293T) and treat them with the chemical probe (e.g., BAY-805) or vehicle (DMSO) for a defined period (e.g., 1 hour).

-

Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes). This heating causes proteins to denature and aggregate.

-

Separation: Centrifuge the heated samples to pellet the aggregated proteins.

-

Detection: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble USP21 remaining at each temperature using Western blotting or a tag-based system (e.g., HiBiT).[15]

-

Data Analysis: Plot the fraction of soluble USP21 against temperature. A successful binding event will result in a rightward shift of the melting curve for the inhibitor-treated sample compared to the control, indicating protein stabilization.

Cell-Based Assays for Functional Readouts

These assays measure the downstream cellular consequences of USP21 inhibition.

Protocol: NF-κB Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway, a known downstream effect of USP21 inhibition.[11]

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase (for normalization).

-

Inhibitor Treatment: After 24-48 hours, treat the transfected cells with various concentrations of the USP21 inhibitor (e.g., BAY-805) or a positive control (e.g., USP21 C221R mutant).[11]

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase signal indicates activation of the NF-κB pathway.

Proteomics-Based Substrate Identification

Combining potent chemical probes with mass spectrometry (MS) is a powerful strategy to identify the direct substrates of a DUB on a proteome-wide scale.[18]

Protocol: Inhibitor-Coupled Proteomics

-

Cell Treatment: Treat cultured cells with a potent and selective USP21 inhibitor (or vehicle control) for a time course determined by the desired biological question.

-

Lysis and Digestion: Lyse the cells under denaturing conditions to inactivate endogenous DUBs and proteases. Digest the proteome into peptides using an enzyme like Trypsin.

-

Ubiquitinated Peptide Enrichment: Because ubiquitination leaves a di-glycine (diGly) remnant on the lysine (B10760008) residue of the substrate peptide after trypsin digestion, an antibody specific to this remnant can be used to enrich for ubiquitinated peptides.[18]

-

LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the ubiquitinated peptides and the specific sites of modification.

-

Data Analysis: Quantitatively compare the abundance of each identified ubiquitinated peptide between the inhibitor-treated and control samples. Peptides that show a significant increase in ubiquitination upon USP21 inhibition are considered putative substrates.

-

Validation: Validate high-priority candidates using orthogonal methods, such as co-immunoprecipitation or Western blotting for changes in the ubiquitination status of the endogenous protein.

Conclusion

USP21 is a multifaceted deubiquitinase that plays a pivotal role in regulating key cellular signaling pathways involved in cancer, immunity, and metabolism. The recent development of high-quality chemical probes like BAY-805 has unlocked the ability to precisely investigate its biological functions and validate it as a therapeutic target. The experimental methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of USP21 biology and accelerate the development of novel therapeutics targeting this enzyme.

References

- 1. Insights Into the Properties, Biological Functions, and Regulation of USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP21 inhibitors and how do they work? [synapse.patsnap.com]

- 3. bayer.com [bayer.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. genecards.org [genecards.org]

- 6. Frontiers | Insights Into the Properties, Biological Functions, and Regulation of USP21 [frontiersin.org]

- 7. Frontiers | De-Ubiquitinating Enzymes USP21 Regulate MAPK1 Expression by Binding to Transcription Factor GATA3 to Regulate Tumor Growth and Cell Stemness of Gastric Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. biortususa.com [biortususa.com]

- 10. The ubiquitin-specific protease 21 is critical for cancer cell mitochondrial function and regulates proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ubiquitin specific protease 21 upregulation in breast cancer promotes cell tumorigenic capability and is associated with the NOD-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic effect of YOD1 and USP21 on the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. amsbio.com [amsbio.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BAY-728 as a Negative Control in the Investigation of the USP21 Deubiquitinating Enzyme

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of deubiquitinating enzyme (DUB) research, the identification and characterization of potent and selective inhibitors are paramount to understanding their physiological roles and therapeutic potential. Ubiquitin-specific protease 21 (USP21) has emerged as a significant target, particularly in the context of cancer and inflammatory diseases, due to its regulatory role in key signaling pathways. This technical guide focuses on BAY-728 and its crucial, albeit indirect, role in advancing our understanding of USP21. This compound is the less active enantiomer of BAY-805, a highly potent and selective inhibitor of USP21. As such, this compound serves as an indispensable negative control in experimental settings, enabling researchers to distinguish the specific effects of USP21 inhibition from off-target or non-specific compound effects. This guide will provide a comprehensive overview of the comparative data between BAY-805 and this compound, detailed experimental protocols where this compound is used as a control, and the relevant signaling pathways.

Data Presentation: Comparative Analysis of BAY-805 and this compound

The stark contrast in biochemical and biophysical activity between BAY-805 and its enantiomer, this compound, underscores the latter's utility as a negative control. The following tables summarize the quantitative data from various assays, highlighting the significant disparity in their potency against USP21.

| Compound | hUSP21 (HTRF) IC50 [nM] | hUSP21 (Ub-Rhodamine) IC50 [nM] | hUSP2 (Ub-Rhodamine) IC50 [nM] | Reference |

| BAY-805 | 6 | 2 | >25000 | [1] |

| This compound | 12600 | 16200 | >25000 | [1] |

| Table 1: Comparative biochemical IC50 values of BAY-805 and this compound against human USP21 and USP2. |

| Compound | SPR Kd [nM] | Reference |

| BAY-805 | 2.2 | [1] |

| This compound | 8686 | [1] |

| Table 2: Comparative binding affinity (Kd) of BAY-805 and this compound to human USP21 as determined by Surface Plasmon Resonance (SPR). |

| Compound | Cellular NF-κB Reporter Assay EC50 [nM] | Reference |

| BAY-805 | 17 | [2] |

| This compound | No activation at 10 µM | [1] |

| Table 3: Comparative cellular activity of BAY-805 and this compound in an NF-κB reporter assay. |

| Compound | Cellular Thermal Shift Assay (CETSA) EC50 [nM] | Reference |

| BAY-805 | ~95 | [1][3] |

| This compound | Not reported to induce significant thermal stabilization | |

| Table 4: Cellular target engagement of BAY-805 as measured by HiBiT CETSA. |

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control to validate the specific inhibitory effects of BAY-805 on USP21.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Inhibition

This assay is designed to measure the deubiquitinating activity of USP21 on a specific substrate.

Materials:

-

Recombinant human full-length USP21

-

STING-derived peptide substrate

-

Assay buffer (e.g., 50 mM Tris pH 8, 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT)

-

BAY-805 and this compound (dissolved in DMSO)

-

HTRF detection reagents

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of BAY-805 and this compound in DMSO.

-

Add a small volume of the compound dilutions to the assay wells. Include a DMSO-only control.

-

Prepare a 2x solution of USP21 enzyme in assay buffer and add to the wells.

-

Incubate the compounds with the enzyme for a pre-determined time at room temperature to allow for binding.

-

Prepare a 2x solution of the STING-derived peptide substrate in assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to the wells.

-

Allow the reaction to proceed for a specified time at room temperature.

-

Stop the reaction and add HTRF detection reagents according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Ubiquitin-Rhodamine 110 (Ub-Rho) Cleavage Assay

This fluorogenic assay measures the cleavage of a ubiquitin-rhodamine substrate by USP21.

Materials:

-

Recombinant human USP21

-

Ubiquitin-Rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris pH 8, 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT)

-

BAY-805 and this compound (dissolved in DMSO)

-

384-well assay plates

Procedure:

-

Dispense serial dilutions of BAY-805 and this compound into the assay wells. Include a DMSO-only control.

-

Add a solution of USP21 enzyme in assay buffer to the wells and incubate.

-

Initiate the reaction by adding the Ub-Rho substrate solution.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission ~485 nm/535 nm).

-

The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

-

Determine the IC50 values by plotting the reaction rates against the inhibitor concentrations.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

-

HEK293T cells transfected with a HiBiT-tagged USP21 construct

-

CETSA buffer (e.g., phenol-free high glucose DMEM with sodium pyruvate (B1213749) and 1x Glutamax)

-

BAY-805 and this compound (dissolved in DMSO)

-

LgBit solution and substrate

-

384-well PCR plates

Procedure:

-

Seed the transfected HEK293T cells into 384-well PCR plates.

-

Treat the cells with various concentrations of BAY-805, this compound, or DMSO for 1 hour at 37°C.

-

Heat the plates for 3 minutes at a range of temperatures (e.g., 37°C to 57°C).

-

Cool the plates to room temperature.

-

Add LgBit solution followed by the luciferase substrate.

-

Measure the luminescence signal.

-

Plot the luminescence signal against the temperature for each compound concentration to generate thermal shift curves. A shift in the curve indicates ligand binding and stabilization of the target protein.

-

Calculate the EC50 for target engagement from the concentration-dependent thermal stabilization.

Signaling Pathways and Experimental Workflows

USP21-Mediated Regulation of the NF-κB Signaling Pathway

USP21 is a negative regulator of the TNFα-induced NF-κB signaling pathway. It achieves this by deubiquitinating Receptor-Interacting Protein 1 (RIP1), a key signaling intermediate.[4][5] Inhibition of USP21 by BAY-805 is expected to increase RIP1 ubiquitination, leading to enhanced NF-κB activation. This compound, being inactive against USP21, should not elicit this effect.

Caption: USP21 negatively regulates NF-κB signaling by deubiquitinating RIP1.

Experimental Workflow for Validating USP21 Inhibition

The following diagram illustrates a typical workflow for confirming a compound's specific inhibitory activity against USP21, utilizing this compound as a negative control.

Caption: A logical workflow for validating a specific USP21 inhibitor.

Conclusion

This compound, while not a direct tool for probing DUB activity, plays a fundamentally important role in the rigorous scientific validation of USP21 inhibitors like BAY-805.[6][7] Its structural similarity yet profound lack of activity against USP21 allows researchers to confidently attribute the observed biochemical and cellular effects of BAY-805 to the specific inhibition of USP21. The data and protocols presented in this guide demonstrate the necessity of employing such well-characterized negative controls to ensure the accuracy and reliability of findings in DUB research and drug development. The use of this compound alongside BAY-805 represents a best-practice approach for the clear elucidation of USP21's biological functions and its potential as a therapeutic target.

References

- 1. bayer.com [bayer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eubopen.org [eubopen.org]

- 4. Ubiquitin-specific Peptidase 21 Inhibits Tumor Necrosis Factor α-induced Nuclear Factor κB Activation via Binding to and Deubiquitinating Receptor-interacting Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin specific protease 21 upregulation in breast cancer promotes cell tumorigenic capability and is associated with the NOD-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. probechem.com [probechem.com]

The Multifaceted Roles of Ubiquitin-Specific Protease 21 (USP21) in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of a wide array of cellular processes by cleaving ubiquitin from target proteins, thereby modulating their stability, activity, and localization.[1][2] As a member of the ubiquitin-specific protease family, the largest and most diverse group of DUBs, USP21 has emerged as a key player in various physiological and pathological conditions, including cancer, inflammation, and immune responses.[2][3] Its ability to interact with and deubiquitinate a diverse range of substrates underscores its importance in maintaining cellular homeostasis.[1][4] Dysregulation of USP21 activity has been implicated in the progression of numerous diseases, making it an attractive therapeutic target for drug development.[2][5][6] This technical guide provides a comprehensive overview of the cellular functions of USP21, with a focus on its substrates, signaling pathways, and the experimental methodologies used to investigate its activity.

Core Cellular Functions and Substrates

USP21 exerts its influence on cellular function through the deubiquitination of a multitude of protein substrates. This activity can lead to either the stabilization or altered function of these targets, thereby impacting downstream signaling events. The known substrates of USP21 are involved in a variety of critical cellular processes.

Epigenetic Regulation

One of the earliest recognized functions of USP21 is its role in epigenetic regulation through the deubiquitination of monoubiquitinated histone H2A at lysine (B10760008) 119 (H2Aub).[1][4] This modification is generally associated with gene repression. By removing this ubiquitin mark, USP21 facilitates transcriptional activation.[1][4] For instance, USP21-mediated deubiquitination of H2Aub is crucial for the expression of genes involved in liver regeneration and is recruited by the pluripotency factor Nanog in embryonic stem cells to activate gene expression.[1]

Immune Response and Inflammation

USP21 is a critical regulator of the innate immune response. It has been shown to negatively regulate the RIG-I and STING signaling pathways by cleaving K63-linked and K27/63-linked polyubiquitin (B1169507) chains from RIG-I and STING, respectively, which suppresses the production of type I interferons during viral infections.[1][4] Conversely, USP21 can also promote inflammation. It stabilizes and activates the AIM2 inflammasome by deubiquitinating AIM2, a sensor for cytosolic double-stranded DNA.[7][8] Furthermore, USP21's role in the NF-κB signaling pathway is complex, with reports suggesting both positive and negative regulatory functions depending on the cellular context and specific substrates, such as RIP1 and IL-33.[1][9]

Cancer Biology

The role of USP21 in cancer is multifaceted, acting as both an oncoprotein and a tumor suppressor.[1] Its overexpression in several cancers, including hepatocellular carcinoma, colorectal cancer, and bladder cancer, often correlates with poor prognosis.[1] USP21 promotes cancer progression by deubiquitinating and stabilizing key oncogenic proteins:

-

MEK2: In hepatocellular carcinoma, USP21 stabilizes MEK2, a kinase in the MAPK/ERK signaling pathway, leading to sustained cell proliferation.[1]

-

FoxM1: USP21-mediated deubiquitination of the transcription factor FoxM1 contributes to cell growth and radioresistance in cervical cancer.[1]

-

EZH2: By stabilizing the histone methyltransferase EZH2, USP21 promotes cell proliferation and metastasis in bladder cancer and diffuse large B-cell lymphoma.[1][10][11]

-

GATA3: USP21 stabilizes the transcription factor GATA3, which is involved in gastric cancer progression.[12]

-

PD-L1: In lung cancer, USP21 deubiquitinates and stabilizes the immune checkpoint protein PD-L1, potentially contributing to immune evasion.[13]

Conversely, there are instances where USP21 may act as a tumor suppressor.[1]

Centrosome and Microtubule-Associated Functions

USP21 is uniquely localized to both centrosomes and microtubules, where it is involved in regulating microtubule dynamics.[14] Depletion of USP21 has been shown to impair the re-establishment of the microtubule network after depolymerization and to reduce the formation of primary cilia.[14]

Quantitative Data on USP21 Function

To provide a clearer understanding of the impact of USP21 on various cellular processes, the following tables summarize key quantitative data from the literature.

Table 1: Expression of USP21 in Cancer

| Cancer Type | Expression Change | Database/Study | Reference |

| Breast Cancer | Upregulated | TCGA | [1] |

| Renal Cell Carcinoma | Dysregulated in 9% of cases | TCGA | [5] |

| Colorectal Cancer | Upregulated | TCGA | [6][15] |

| Gastric Cancer | Upregulated | TCGA-STAD | [15] |

| Lung Cancer | Upregulated | TCGA | [13] |

| Cholangiocarcinoma | Upregulated | TCGA, GEO | [16] |

Table 2: Effect of USP21 Modulation on Cellular Phenotypes

| Cell Line | Modulation | Phenotypic Effect | Quantitative Change | Reference |

| MDA-MB-231 (Breast Cancer) | siRNA knockdown | Inhibition of proliferation, migration, and invasion | 1007 genes differentially expressed (>2-fold) | [1] |

| Bladder Cancer Cells (5637, T24) | Overexpression | Increased proliferation and invasion | Significant increase in invaded cells | [10][17] |

| Bladder Cancer Cells (5637, T24) | siRNA knockdown | Decreased proliferation and invasion | Significant decrease in invaded cells | [10][17] |

| Colorectal Cancer Cells | shRNA knockdown | Decreased proliferation, migration, and sphere formation | Significant decrease in colony and sphere formation | [15] |

| DLBCL Cells | siRNA knockdown | Decreased cell proliferation | Dramatic decrease in proliferation rate | [11] |

Table 3: Kinetic Parameters and Inhibitor Potency of USP21

| Substrate/Inhibitor | Parameter | Value | Assay | Reference |

| Ub-AMC | kcat/Km | (Comparable to USP2) | Fluorogenic Assay | [18] |

| ISG15-AMC | Lower activity than Ub-AMC | - | Fluorogenic Assay | [18] |

| BAY-805 | IC50 | 11.8 µM (initial hit) | HTRF Assay | [14] |

| Baicalein | IC50 | 2.45 µM | Fluorescence Quenching Assay | [19] |

| Hypericin | IC50 | 17.68 µM | Fluorescence Quenching Assay | [19] |

| ZINC02422616 (in silico) | Kd | 422.8 nM | Molecular Dynamics | [5] |

| Compound 18 | Kd | 5.8 nM | SPR | [20] |

| Compound 21 | Kd | 2.2 nM | SPR | [20] |

Key Signaling Pathways Regulated by USP21

USP21 is a critical node in several major signaling pathways, fine-tuning their output through the deubiquitination of key components.

MAPK/ERK Signaling Pathway

USP21 positively regulates the MAPK/ERK pathway by directly interacting with and stabilizing MEK2, a central kinase in this cascade.[1] This stabilization, achieved through the removal of K48-linked polyubiquitin chains, leads to the activation of ERK and promotes cell proliferation, particularly in hepatocellular carcinoma.[1]

Caption: USP21 positively regulates the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The regulation of the NF-κB pathway by USP21 is complex and appears to be context-dependent.[1] In some instances, USP21 acts as a negative regulator by deubiquitinating K63-linked polyubiquitin chains on RIP1, a key adaptor protein in TNFα-induced NF-κB activation.[9][21] This prevents the recruitment of downstream signaling components and dampens NF-κB activity.[9][21] However, other studies have shown that USP21 can positively regulate NF-κB by stabilizing IL-33 or by associating with the p65 subunit.[1][9]

Caption: USP21 can negatively regulate TNFα-induced NF-κB signaling.

Wnt/β-catenin Signaling Pathway

USP21 has been shown to enhance Wnt/β-catenin signaling by deubiquitinating and stabilizing the long isoform of the transcription factor TCF7.[1] TCF7 is a key mediator of Wnt signaling, and its stabilization by USP21 leads to increased expression of Wnt target genes, promoting processes like cell proliferation.[1]

Caption: USP21 enhances Wnt/β-catenin signaling by stabilizing TCF7.

Experimental Protocols

Investigating the cellular functions of USP21 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Deubiquitination Assay

This assay directly assesses the enzymatic activity of USP21 on a specific substrate.

Workflow Diagram:

References

- 1. Ubiquitin specific protease 21 upregulation in breast cancer promotes cell tumorigenic capability and is associated with the NOD-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights Into the Properties, Biological Functions, and Regulation of USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. Expression of USP21 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive analysis of the relationship between ubiquitin-specific protease 21 (USP21) and prognosis, tumor microenvironment infiltration, and therapy response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Proliferation Assay [novopathway.com]

- 8. liverpool.ac.uk [liverpool.ac.uk]

- 9. Frontiers | Insights Into the Properties, Biological Functions, and Regulation of USP21 [frontiersin.org]

- 10. Literature review: nuclear factor kappa B (NF-κB) regulation in human cancers mediated by ubiquitin-specific proteases (USPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bitesizebio.com [bitesizebio.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. USP21 deubiquitinates and stabilizes HSP90 and ENO1 to promote aerobic glycolysis and proliferation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 18. Polyubiquitin binding and cross-reactivity in the USP domain deubiquitinase USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Ubiquitin-specific Peptidase 21 Inhibits Tumor Necrosis Factor α-induced Nuclear Factor κB Activation via Binding to and Deubiquitinating Receptor-interacting Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

Inactive Enantiomer BAY-728: A Technical Guide for USP21 Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-728, the inactive enantiomer of the potent and selective USP21 inhibitor, BAY-805. Its primary utility in research is as a negative control to ensure that observed biological effects are specifically due to the inhibition of Ubiquitin-Specific Protease 21 (USP21) and not off-target or non-specific compound effects. A thorough understanding and correct application of this tool compound are critical for the robust validation of USP21 as a therapeutic target.

Introduction to USP21 and the Role of Enantiomers in Research

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including signal transduction, protein degradation, and gene expression, by removing ubiquitin from target proteins.[1] Dysregulation of USP21 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive target for therapeutic intervention.[2][3]

In drug discovery and chemical biology, chiral molecules and their individual enantiomers are of paramount importance. Enantiomers are non-superimposable mirror images of each other and can exhibit significantly different pharmacological and toxicological properties.[4][5] The use of a stereochemically pure active compound alongside its less active or inactive enantiomer as a negative control is a gold standard practice for validating on-target effects in both in vitro and cellular assays.[4][6] this compound serves this critical role in the study of BAY-805 and its effects on USP21.[2][6]

Data Presentation: BAY-805 vs. This compound

The following tables summarize the quantitative data comparing the biochemical and cellular activities of the active enantiomer, BAY-805, and the inactive enantiomer, this compound, against USP21.

| Compound | Biochemical Assay | Target | IC50 (nM) | Reference |

| BAY-805 | HTRF | hUSP21 | 6 | [1][7] |

| This compound | HTRF | hUSP21 | 12600 | [3] |

| BAY-805 | Ub-Rhodamine | hUSP21 | 2 | [3][7] |

| This compound | Ub-Rhodamine | hUSP21 | 16200 | [3] |

| Compound | Biophysical Assay | Target | Kd (nM) | Reference |

| BAY-805 | Surface Plasmon Resonance (SPR) | hUSP21 | 2.2 | [3] |

| This compound | Surface Plasmon Resonance (SPR) | hUSP21 | 8686 | [3] |

| Compound | Cellular Assay | Target Engagement/Pathway | EC50 (nM) | Reference |

| BAY-805 | NF-κB Reporter Assay | NF-κB Activation | 17 | [2][7] |

| This compound | NF-κB Reporter Assay | NF-κB Activation | >10000 | [3] |

| BAY-805 | HiBiT CETSA | USP21 Target Engagement | 95 | [1][3] |

| This compound | HiBiT CETSA | USP21 Target Engagement | Not substantial | [2] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the USP21-mediated NF-κB signaling pathway and the general workflows for key experimental protocols used to characterize this compound and its active counterpart.

References

- 1. eubopen.org [eubopen.org]

- 2. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bayer.com [bayer.com]

- 4. assaygenie.com [assaygenie.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: Utilizing BAY-728 as a Negative Control in a Cellular Thermal Shift Assay for USP21 Target Engagement

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for confirming the engagement of a compound with its protein target within the complex environment of a cell.[1] The core principle of CETSA is based on ligand-induced thermal stabilization. When a small molecule binds to its target protein, it often increases the protein's conformational stability, leading to a higher melting temperature (Tm).[1] By subjecting cells to a temperature gradient and quantifying the amount of soluble target protein remaining, CETSA provides a direct measure of target engagement.[1]

These application notes provide a detailed protocol for the use of BAY-728 in a CETSA experiment. This compound is the less potent enantiomer of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).[2][3] As such, this compound serves as an ideal negative control to demonstrate the specificity of the thermal shift induced by BAY-805, confirming that the observed stabilization is due to specific on-target binding.

Target Background: USP21

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by cleaving ubiquitin from target proteins. Its activity has been implicated in the regulation of inflammatory signaling pathways, such as NF-κB, and it is being investigated as a potential therapeutic target in oncology.[2][4] BAY-805 has been identified as a potent and selective, non-covalent inhibitor of USP21.[2][5]

Principle of the Assay

In a CETSA experiment designed to validate the target engagement of BAY-805, cells are treated with either the active compound (BAY-805), the negative control (this compound), or a vehicle control. Following treatment, the cells are heated to a range of temperatures. At elevated temperatures, proteins begin to denature and aggregate. However, if BAY-805 is bound to USP21, the protein will be stabilized and remain in solution at higher temperatures compared to the vehicle-treated or this compound-treated cells. The amount of soluble USP21 at each temperature is then quantified, typically by Western blotting or other protein detection methods. A positive thermal shift (an increase in the apparent melting temperature) in the presence of BAY-805, but not with this compound, provides strong evidence of specific target engagement.

Experimental Design

Two primary CETSA formats are commonly used and can be adapted for this purpose:

-

Melt Curve (Thermal Shift) Assay: This experiment aims to determine the melting temperature (Tagg) of USP21 in the presence and absence of the compounds. A significant shift in the Tagg for BAY-805-treated cells compared to vehicle and this compound-treated cells indicates target stabilization.

-

Isothermal Dose-Response (ITDR) Assay: In this format, cells are heated at a single, fixed temperature (typically a temperature where a significant difference in soluble protein is observed in the melt curve). The cells are treated with a range of concentrations of BAY-805 or this compound. The resulting dose-response curve for BAY-805 allows for the determination of the EC50 value for target engagement. This compound should not exhibit a significant dose-dependent stabilization.

Experimental Protocols

Protocol 1: CETSA Melt Curve for USP21 with BAY-805 and this compound

Objective: To determine the thermal stability profile of USP21 in cells treated with BAY-805, this compound, and a vehicle control.

Materials:

-

Cell line expressing USP21 (e.g., HEK293T, Jurkat)

-

Cell culture medium and supplements

-

BAY-805

-

This compound (as a negative control)

-

DMSO (vehicle)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against USP21

-

Loading control antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Thermal cycler with a temperature gradient function

-

Centrifuge

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to approximately 80-90% confluency.

-

Prepare stock solutions of BAY-805 and this compound in DMSO.

-

On the day of the experiment, harvest and resuspend the cells in fresh culture medium at a density of 1-2 x 10^6 cells/mL.

-

Divide the cell suspension into three groups:

-

Vehicle control (e.g., 0.1% DMSO)

-

BAY-805 (at a fixed, saturating concentration, e.g., 10 µM)

-

This compound (at the same concentration as BAY-805)

-

-

Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

-

-

Heat Challenge:

-

Aliquot the cell suspension from each treatment group into PCR tubes.

-

Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[6]

-

Include an unheated control sample for each treatment group.

-

After heating, immediately cool the samples on ice.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by adding lysis buffer with protease inhibitors.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-USP21 antibody and a loading control antibody.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for USP21 and the loading control using densitometry software.

-

Normalize the USP21 band intensity to the loading control.

-

Plot the normalized USP21 signal as a percentage of the unheated control against the temperature for each treatment group.

-

Fit the data to a sigmoidal curve to determine the Tagg for each condition.

-

Expected Results:

| Treatment | Expected Tagg (°C) | Interpretation |

| Vehicle (DMSO) | Baseline Tagg | No stabilization |

| BAY-805 | Tagg > Baseline Tagg | Target Engagement |